3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile
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Overview
Description
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures.
Biology: It may be used in the development of biologically active compounds with potential therapeutic applications.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug discovery.
Industry: The compound is utilized in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the dimethylamino group may affect its solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzohydrazide: Shares the dimethylamino group but lacks the trifluoromethyl and acrylonitrile moieties.
Trifluoromethylated tertiary alkylamines: Contain the trifluoromethyl group but differ in the overall structure and functional groups.
Uniqueness
3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-18(2)8-10(7-17)12(19)9-4-3-5-11(6-9)13(14,15)16/h3-6,8H,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZKAQKOMNTKPR-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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